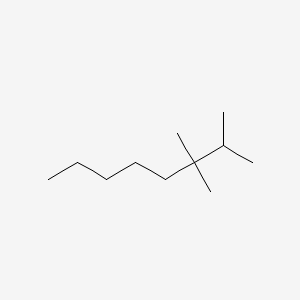
2,3,3-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking .
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide, water, and heat.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperatures and catalysts such as zeolites.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes (e.g., 2-chloro-3,3-trimethyloctane).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2,3,3-Trimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role as a metabolite in certain organisms.
Medicine: Studied for its potential effects on biological systems, although specific medical applications are limited.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
As an alkane, 2,3,3-Trimethyloctane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds.
Comparison with Similar Compounds
2,2,3-Trimethyloctane: Another isomer of octane with a different arrangement of methyl groups.
2,3,3-Trimethylpentane: A similar branched alkane with a shorter carbon chain.
2,2,3,3-Tetramethyloctane: A more heavily branched isomer of octane.
Uniqueness: 2,3,3-Trimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This compound’s structure results in different boiling and melting points compared to its isomers, as well as distinct reactivity in chemical reactions .
Properties
CAS No. |
62016-30-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,3-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-9-11(4,5)10(2)3/h10H,6-9H2,1-5H3 |
InChI Key |
KFYWDCDWVPXXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















